

# Vapendavir-d6: A Technical Guide for Antiviral Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Vapendavir-d6 |           |
| Cat. No.:            | B15558338     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Vapendavir-d6** is the deuterated form of Vapendavir, a potent, orally bioavailable antiviral compound. Vapendavir belongs to the "WIN" class of capsid-binding inhibitors, which target a broad spectrum of enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] Its mechanism of action involves stabilizing the viral capsid, thereby preventing viral entry and uncoating.[1][2] This technical guide provides a comprehensive overview of **Vapendavir-d6**, including its chemical properties, mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

**Chemical Properties** 

| Property                    | Value        | Reference    |
|-----------------------------|--------------|--------------|
| CAS Number                  | 2012598-53-5 | [3][4][5][6] |
| Molecular Formula           | C21H20D6N4O3 | [3][4][5]    |
| Molecular Weight            | 388.49 g/mol | [3][4][5]    |
| Unlabeled CAS Number        | 439085-51-5  | [5]          |
| Unlabeled Molecular Formula | C21H26N4O3   |              |



## **Mechanism of Action: Capsid Stabilization**

Vapendavir functions as a capsid-binding agent, specifically targeting a hydrophobic pocket within the viral protein 1 (VP1) of picornaviruses.[2][7][8] This binding event is crucial as it stabilizes the viral capsid, rendering it rigid and preventing the conformational changes necessary for the virus to attach to host cell receptors and subsequently release its RNA genome into the cytoplasm (a process known as uncoating).[2][7] By locking the capsid in a non-infectious conformation, Vapendavir effectively neutralizes the virus particle at an early stage of the infection cycle.[2][8]



Click to download full resolution via product page

Vapendavir's mechanism of action against picornavirus entry.

## In Vitro Antiviral Activity

Vapendavir has demonstrated potent and broad-spectrum activity against a variety of clinically relevant picornaviruses. The efficacy is typically quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect by 50%.



| Virus                                | Cell Line | EC50 (ng/mL) | EC50 (μM) | Reference |
|--------------------------------------|-----------|--------------|-----------|-----------|
| Human<br>Rhinovirus 2<br>(HRV2)      | HeLa Ohio | 1            | -         | [7]       |
| Human<br>Rhinovirus 14<br>(HRV14)    | HeLa Ohio | 5            | -         | [7]       |
| 39 HRV Clinical<br>Isolates (median) | HeLa Ohio | 7.3          | -         | [7]       |
| Enterovirus 71<br>(EV71) (average)   | -         | -            | 0.7       | [7][9]    |
| 21 EV71 Isolates                     | -         | -            | 0.5-1.4   | [7][10]   |

# **Experimental Protocols Cytopathic Effect (CPE) Reduction Assay**

A fundamental method for determining the in vitro antiviral potency of Vapendavir is the cytopathic effect (CPE) reduction assay.[1][2][7] This assay measures the ability of the compound to protect host cells from virus-induced death.

#### Methodology:

- Cell Seeding: Susceptible cells, such as HeLa cells, are seeded in 96-well plates and incubated to form a confluent monolayer.[7][8]
- Compound Preparation: Vapendavir is serially diluted to create a range of concentrations.[7]
- Infection: The cell monolayers are infected with a known titer of the target virus.
- Treatment: The diluted Vapendavir is added to the infected cells.[7][8]
- Incubation: Plates are incubated until the virus-only control wells exhibit complete CPE.[7]



- Readout: Cell viability is assessed using a colorimetric method, such as the MTS assay.[7][8]
- Data Analysis: The EC50 value is calculated as the concentration of Vapendavir that results in a 50% reduction of the viral CPE compared to the virus control.



Click to download full resolution via product page

Workflow for a Cytopathic Effect (CPE) Reduction Assay.

# **Clinical Development**



Vapendavir has been evaluated in clinical trials for its efficacy and safety in treating rhinovirus infections, particularly in patients with underlying respiratory conditions such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[7][11][12][13] Phase 2 studies have shown that Vapendavir can significantly reduce the severity of upper respiratory symptoms in asthmatic adults with naturally acquired rhinovirus infections.[11] In COPD patients, Vapendavir treatment has been associated with improved respiratory symptoms and a reduction in viral load.[12][14]

## Conclusion

**Vapendavir-d6** serves as a critical tool for researchers in the field of antiviral drug development. Its well-defined mechanism of action as a capsid binder, coupled with its potent and broad-spectrum activity against clinically significant enteroviruses, makes it a valuable compound for further investigation. The detailed experimental protocols and established efficacy data provide a solid foundation for its use in preclinical and clinical research settings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. yeasen.com [yeasen.com]
- 4. Vapendavir-d6 | Certified Solutions Standards | Certified Reference Materials Cerilliant [cerilliant.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]







- 9. The Capsid Binder Vapendavir and the Novel Protease Inhibitor SG85 Inhibit Enterovirus
  71 Replication PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Altesa BioSciences Details Positive Topline Vapendavir Results from Phase 2 Placebo-Controlled Rhinovirus Challenge Study in COPD Patients - BioSpace [biospace.com]
- 13. hra.nhs.uk [hra.nhs.uk]
- 14. Altesa BioSciences Presents Findings Demonstrating Beneficial Effects of vapendavir for Treating Rhinovirus Infections in COPD Challenge Study [prnewswire.com]
- To cite this document: BenchChem. [Vapendavir-d6: A Technical Guide for Antiviral Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558338#vapendavir-d6-cas-number-and-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com